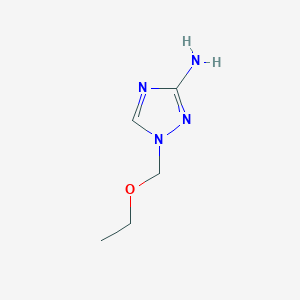

1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N4O |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

1-(ethoxymethyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C5H10N4O/c1-2-10-4-9-3-7-5(6)8-9/h3H,2,4H2,1H3,(H2,6,8) |

InChI Key |

UELZVXOQZLCRGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C=NC(=N1)N |

Origin of Product |

United States |

Synthesis and Physicochemical Properties

Synthetic Routes and Reaction Mechanisms

While a specific, detailed synthesis for 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine is not extensively documented in publicly available literature, a highly probable synthetic pathway can be inferred from the synthesis of its close analog, 1-(ethoxymethyl)-1,2,4-triazole-3-carboxamide.

A plausible route would likely begin with a commercially available starting material such as 3-amino-1H-1,2,4-triazole. The nitrogen at the 1-position of the triazole ring can be alkylated using an ethoxymethylating agent, such as ethoxymethyl chloride, in the presence of a suitable base to yield the desired product. The reaction would proceed via a nucleophilic substitution mechanism where the triazole nitrogen attacks the electrophilic carbon of the ethoxymethyl chloride.

Alternatively, the synthesis could start from a precursor that is later converted to the amine. For instance, a related carboxamide, 1-(ethoxymethyl)-1,2,4-triazole-3-carboxamide, has been synthesized from methyl 1,2,4-triazole-3-carboxylate. This ester is first N-alkylated with an ethoxymethyl group, followed by ammonolysis to give the carboxamide. A subsequent Hofmann, Curtius, or a similar rearrangement could potentially convert the carboxamide to the target amine, this compound.

Physicochemical Characteristics

Specific, experimentally determined physicochemical data for this compound are not widely reported. However, some key properties can be estimated or are available from chemical suppliers.

| Property | Value |

| CAS Number | 1489321-70-1 |

| Molecular Formula | C₅H₁₀N₄O |

| Molecular Weight | 142.16 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not reported. For comparison, the closely related 1-(ethoxymethyl)-1,2,4-triazole-3-carboxamide has a melting point of 127 °C. fluorochem.co.uk |

| Boiling Point | Not reported |

| Solubility | Expected to have some solubility in polar organic solvents. |

Spectral Data Analysis

¹H NMR: Resonances corresponding to the ethoxy protons (a triplet and a quartet), the methylene (B1212753) protons of the ethoxymethyl group (a singlet), the triazole ring proton (a singlet), and the amine protons (a broad singlet).

¹³C NMR: Signals for the carbons of the ethoxy group, the methylene carbon of the ethoxymethyl group, and the two distinct carbons of the triazole ring.

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For instance, the HRMS of the analogous 1-(ethoxymethyl)-1,2,4-triazole-3-carboxamide shows a [M+H]⁺ ion at m/z 171.0882, which is consistent with its molecular formula. fluorochem.co.uk

Chemical Reactivity and Stability

The chemical reactivity of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine is dictated by the functional groups present in the molecule. The 3-amino group is a primary nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These reactions are fundamental in using this compound as a building block for more complex molecules.

The triazole ring itself is generally stable to a range of reaction conditions. The nitrogen atoms in the ring can act as weak bases or nucleophiles. The ethoxymethyl group is relatively stable but can be cleaved under certain acidic conditions, which is a consideration in multi-step syntheses where deprotection might be necessary.

Spectroscopic and Advanced Analytical Characterization of 1 Ethoxymethyl 1h 1,2,4 Triazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete picture of the atomic connectivity and chemical environment of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine can be assembled.

The ¹H NMR spectrum provides detailed information about the number and type of protons in a molecule. For this compound, distinct signals are expected for the protons of the ethoxymethyl group, the triazole ring, and the amine substituent.

The ethoxymethyl group gives rise to three characteristic signals:

A triplet for the methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) protons.

A quartet for the methylene (OCH₂) protons of the ethyl group, due to coupling with the methyl protons.

A singlet for the methylene protons linking the ether oxygen to the triazole nitrogen (N-CH₂-O).

The triazole ring contains a single proton at the 5-position, which appears as a sharp singlet. The protons of the primary amine (NH₂) group typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. Deuterium exchange with D₂O can be used to confirm the assignment of the NH₂ peak, as it will disappear from the spectrum.

A closely related compound, 1-(ethoxymethyl)-1,2,4-triazole-3-carboxamide, shows a triplet at 1.08 ppm for the CH₃ group and a quartet at 3.54 ppm for the CH₂ group of the ethyl moiety in DMSO-d₆. mdpi.com The N-CH₂-O protons appear as a singlet at 5.55 ppm, and the triazole ring proton (H-5) is observed as a singlet at 8.79 ppm. mdpi.com Similar chemical shifts are anticipated for the title amine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH (Triazole Ring, H-5) | ~8.8 | Singlet (s) | N/A |

| NH₂ (Amine) | Variable (Broad) | Singlet (s) | N/A |

| N-CH₂-O (Linker) | ~5.5 | Singlet (s) | N/A |

| O-CH₂-CH₃ (Ethyl) | ~3.5 | Quartet (q) | ~7.0 |

| O-CH₂-CH₃ (Ethyl) | ~1.1 | Triplet (t) | ~7.0 |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. In the case of this compound, five distinct carbon signals are expected. The triazole ring itself will show two signals for the C3 and C5 carbons, with the C3 carbon (attached to the amine group) appearing at a different chemical shift than the C5 carbon. The ethoxymethyl substituent will contribute three signals: one for the methyl carbon, one for the ethyl methylene carbon, and one for the N-CH₂-O linker carbon.

For the analogous 1-(ethoxymethyl)-1,2,4-triazole-3-carboxamide, the observed ¹³C NMR signals in DMSO-d₆ are at 14.57 ppm (CH₃), 64.50 ppm (O-CH₂), 77.64 ppm (N-CH₂-O), 146.01 ppm (C5), and 157.37 ppm (C3). mdpi.com The presence of the amine group in the title compound is expected to influence the chemical shift of the C3 carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Triazole Ring) | ~157 |

| C5 (Triazole Ring) | ~146 |

| N-CH₂-O (Linker) | ~77 |

| O-CH₂-CH₃ (Ethyl) | ~64 |

| O-CH₂-CH₃ (Ethyl) | ~15 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a cross-peak would be observed between the triplet of the methyl protons and the quartet of the methylene protons in the ethyl group, confirming their connectivity. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). youtube.com This allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal. For instance, the singlet at ~8.8 ppm would show a correlation to the C5 carbon signal at ~146 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com It is particularly useful for connecting different parts of the molecule. Key HMBC correlations would include the N-CH₂-O protons showing cross-peaks to the C3 and C5 carbons of the triazole ring, confirming the attachment of the ethoxymethyl group to the N1 position. The triazole H-5 proton would show correlations to the C3 carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching from the ethoxymethyl group will be observed between 2850-3000 cm⁻¹. Aromatic C-H stretching from the triazole ring proton is expected above 3000 cm⁻¹. researchgate.net

C=N and N=N Stretching: The triazole ring vibrations, involving C=N and N=N bonds, typically appear in the fingerprint region, around 1500-1650 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O-C ether linkage is expected in the 1050-1150 cm⁻¹ range.

N-H Bending: The scissoring vibration of the NH₂ group usually appears around 1600 cm⁻¹.

Studies on 3-amino-1,2,4-triazole show a strong band at 3211 cm⁻¹ attributed to N-H stretching vibrations and bands at 1531 and 1472 cm⁻¹ from C=C stretching of the aromatic ring. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Triazole Ring (C-H) | Stretching | 3050 - 3150 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Amine (N-H) | Bending | 1580 - 1650 |

| Triazole Ring (C=N, N=N) | Stretching | 1500 - 1650 |

| Ether (C-O) | Stretching | 1050 - 1150 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (molecular formula C₅H₁₀N₄O), the calculated molecular weight is 142.16 g/mol . chemscene.com In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be expected at an m/z value very close to 143.0927.

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) MS can help confirm the structure. Common fragmentation pathways could include:

Loss of the ethyl group (-CH₂CH₃) leading to a fragment ion at m/z 113.

Loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 97.

Cleavage of the N-CH₂ bond to lose the entire ethoxymethyl group, yielding the 1H-1,2,4-triazol-3-amine cation at m/z 84.

Fragmentation of the triazole ring itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

The 1,2,4-triazole (B32235) ring is a heteroaromatic system and is expected to exhibit π → π* electronic transitions. researchgate.net The presence of the amino group (-NH₂) as an auxochrome (a group with non-bonding electrons) can lead to n → π* transitions and may cause a bathochromic shift (shift to longer wavelength) of the π → π* absorptions. The UV spectrum of 3-amino-1H-1,2,4-triazole has been previously studied, indicating that this class of compounds is UV-active. nih.gov The primary absorptions for this compound are expected to occur in the UV region, likely between 200 and 260 nm.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of novel compounds, including this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a given ion, which is crucial for confirming the identity of a newly synthesized compound and distinguishing it from potential isomers. nih.gov

The exact mass is determined by measuring the mass-to-charge ratio (m/z) of an ion with high resolution. For this compound, the molecular formula is C5H10N4O. The theoretical (monoisotopic) exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 1: Theoretical Exact Mass Calculation for this compound (C5H10N4O)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 5 | 12.00000 | 60.00000 |

| Hydrogen (H) | 10 | 1.00783 | 10.07830 |

| Nitrogen (N) | 4 | 14.00307 | 56.01228 |

| Oxygen (O) | 1 | 15.99491 | 15.99491 |

| Total | | | 142.08549 |

In a typical HRMS experiment, the compound is ionized, commonly using techniques like Electrospray Ionization (ESI), and the resulting protonated molecule [M+H]+ is analyzed. The high resolving power of the mass spectrometer allows for the experimental m/z value to be matched with the calculated theoretical value, providing strong evidence for the compound's elemental composition.

Table 2: Representative HRMS Data for the Protonated Molecule [M+H]+

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

|---|

The application of tandem mass spectrometry (MS/MS) in conjunction with HRMS can further confirm the structure by analyzing the fragmentation patterns of the parent ion. nih.gov The fragmentation of 1,2,4-triazole derivatives often involves characteristic losses of neutral molecules, and the exact masses of the resulting fragment ions provide further confidence in the structural assignment. researchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, LC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for the separation of this compound from starting materials, byproducts, and any resulting derivatives. Both Thin-Layer Chromatography (TLC) and Liquid Chromatography (LC) are widely employed for these purposes. pensoft.net

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. For polar compounds like 1,2,4-triazole derivatives, a polar stationary phase such as silica (B1680970) gel is commonly used. researchgate.net The mobile phase is typically a mixture of a polar and a less polar solvent, and the ratio is optimized to achieve good separation.

Table 3: Example TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1, v/v) |

| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |

| Expected Rf | ~0.4 (This value is indicative and can vary) |

Liquid Chromatography (LC)

For quantitative purity analysis and preparative separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. pensoft.net Reversed-phase (RP-HPLC) is a common mode used for the analysis of 1,2,4-triazole derivatives. researchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The high polarity of this compound may necessitate the use of highly aqueous mobile phases or alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention and separation. helixchrom.com

Table 4: Representative RP-HPLC Method for Purity Assessment

| Parameter | Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

Future Research Directions and Perspectives for 1 Ethoxymethyl 1h 1,2,4 Triazol 3 Amine

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine and its analogs. While traditional methods for synthesizing 1,2,4-triazoles exist, modern organic chemistry is pushing towards greener and more atom-economical processes. rsc.org

Key areas for exploration include:

Catalyst-Free and Metal-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts is a significant goal in green chemistry. isres.org Research into catalyst-free, three-component reactions, such as the condensation of isothiocyanates, amidines, and hydrazines, could provide an environmentally friendly route to substituted 1H-1,2,4-triazol-3-amines. isres.org

One-Pot Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, which increases efficiency by reducing the number of purification steps and solvent waste. researchgate.net Future studies could design novel MCRs that yield the this compound core with high efficiency.

Solid-Phase Synthesis: Adapting synthetic routes for solid-phase synthesis would facilitate the creation of libraries of derivatives for high-throughput screening. acs.org The development of novel resins and traceless linkers could be instrumental in this endeavor. acs.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Metal-Free Catalysis | Reduces environmental impact and potential for metal contamination in final products. |

| One-Pot Reactions | Increases overall yield, reduces reaction time, and minimizes solvent usage. isres.orgmdpi.com |

| Solid-Phase Synthesis | Enables rapid generation of a diverse library of derivatives for functional screening. acs.org |

| Biocatalysis | Offers high selectivity under mild reaction conditions, contributing to sustainable synthesis. rsc.org |

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and discovering new transformations.

Future mechanistic studies could focus on:

Cyclization Pathways: Investigating the precise mechanisms of triazole ring formation, such as cascade processes involving C-H functionalization and oxidative aromatization, can lead to better control over regioselectivity and yield. isres.orgfrontiersin.org

Tautomeric Behavior: The 1,2,4-triazole (B32235) ring exists in different tautomeric forms, which can significantly influence its chemical reactivity and biological interactions. nih.gov Combined spectroscopic and theoretical studies can elucidate the predominant tautomers of this compound under various conditions, providing critical insights for drug design. researchgate.net

Intermediate Characterization: The isolation and characterization of reaction intermediates can provide direct evidence for proposed mechanistic pathways. Advanced spectroscopic techniques, such as in-situ NMR, could be employed to monitor reactions in real-time.

Rational Design of New Derivatives for Specific Chemical Functions

The 1,2,4-triazole nucleus is a versatile scaffold found in numerous compounds with a wide range of biological activities, including antifungal, anticancer, and antiviral properties. chemmethod.comnih.gov Rational design of new derivatives of this compound could lead to compounds with enhanced potency and specificity for various applications.

Strategic approaches to derivative design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the ethoxymethyl and amine substituents on the triazole core and evaluating the impact on a specific chemical or biological function can establish clear SARs. nih.gov For instance, creating a series of derivatives by introducing different alkyl, aryl, or heterocyclic groups could identify key structural features required for a desired activity. researchgate.netresearchgate.net

Bioisosteric Replacement: Replacing functional groups on the parent molecule with other groups that have similar physical or chemical properties can modulate its function. nih.gov For example, the amine group could be incorporated into larger heterocyclic systems or converted to amides or sulfonamides to explore new chemical space. nih.gov

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. researchgate.net For example, linking it to amino acid fragments or other heterocyclic systems like benzimidazoles could yield novel compounds with unique properties. nih.govnih.gov

Integration with Emerging Technologies in Chemical Synthesis

The adoption of emerging technologies can revolutionize the synthesis of this compound and its derivatives, offering improvements in speed, efficiency, and sustainability.

Promising technologies for future integration include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. rsc.org This technology has been successfully applied to the synthesis of various triazole derivatives and represents a key area for optimizing the production of the target compound. mdpi.comnih.govrsc.org

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, often under milder conditions than conventional heating. mdpi.com This green chemistry approach has shown promise for the one-pot synthesis of 1,2,4-triazoles. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. This technology is particularly well-suited for optimizing multi-step syntheses and can enhance safety when dealing with hazardous intermediates.

Automated Synthesis Platforms: The use of robotic systems for automated synthesis can accelerate the discovery and optimization of new derivatives by enabling the rapid execution of a large number of reactions in parallel.

Computational Chemistry for Predictive Design and Understanding

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms at the atomic level.

Future computational work on this compound could involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic structures, and spectroscopic properties. researchgate.net These calculations can help in understanding the stability of different tautomers and conformers, as well as predicting reactivity. researchgate.net

Molecular Docking and Dynamics: For derivatives designed for biological applications, molecular docking simulations can predict how these molecules bind to specific protein targets. nih.govnih.gov Molecular dynamics simulations can further explore the stability of these interactions over time, providing insights into the mechanism of action.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify substituent positions (e.g., ethoxymethyl protons at δ 3.5–4.0 ppm) and tautomeric forms. Aromatic protons in the triazole ring appear as singlets near δ 8.0 ppm .

- IR Spectroscopy : Confirm NH₂ stretches (~3400 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

- LC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 157 for C₅H₁₀N₄O) .

- X-ray Crystallography : Resolve tautomeric ambiguity (e.g., 1H vs. 4H forms) and hydrogen-bonding networks .

How does the ethoxymethyl substituent influence pharmacological activity compared to other triazol-3-amine derivatives?

Advanced Research Question

The ethoxymethyl group enhances lipophilicity, improving membrane permeability. Comparative studies show:

- Antifungal Activity : Ethoxymethyl derivatives exhibit higher potency against Candida albicans (MIC 2 µg/mL) than methyl analogs (MIC 8 µg/mL) due to better target (CYP51) penetration .

- Enzyme Inhibition : Substitution at N1 (vs. N4) alters binding to HIV-1 reverse transcriptase, reducing IC₅₀ by 50% .

- Toxicity : Ethoxymethyl groups may lower hepatotoxicity compared to chlorophenyl analogs, as seen in Ames tests .

What are the best practices for evaluating its potential toxicity in preclinical studies?

Advanced Research Question

- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic stability and CYP450 inhibition .

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to detect DNA damage .

- In Vivo Models : Administer doses (10–100 mg/kg) to rodents for 28 days, monitoring liver enzymes (ALT/AST) and histopathology .

- Environmental Impact : Follow OECD guidelines for biodegradability testing to mitigate agrochemical residue risks .

How can structural modifications enhance its utility in materials science applications?

Advanced Research Question

- Coordination Chemistry : Introduce carboxylate or pyridyl groups to act as polydentate ligands for transition metals (e.g., Cu²⁺), forming MOFs with luminescent properties .

- Polymer Synthesis : Copolymerize with acrylates via radical initiation to create thermally stable (Tg > 200°C) triazole-containing polymers .

- Electrochemical Studies : Modify with ferrocene to study redox behavior in supramolecular systems .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., fluconazole for antifungal tests) .

- Replicate Tautomeric States : Confirm dominant tautomers (1H vs. 4H) via pH-dependent NMR to correlate with activity .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers due to solvent effects (DMSO vs. water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.